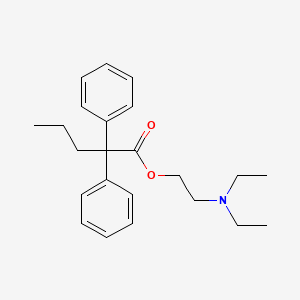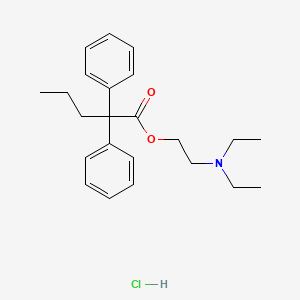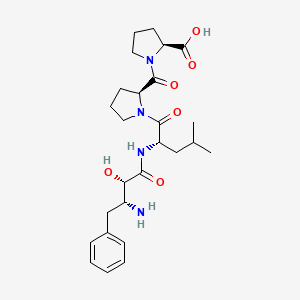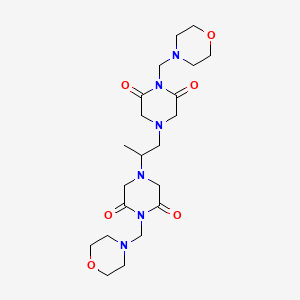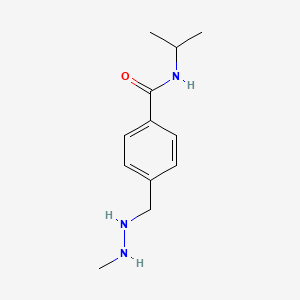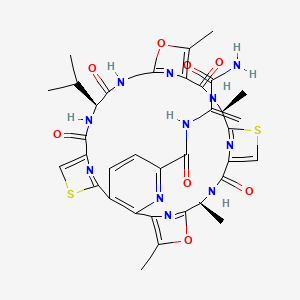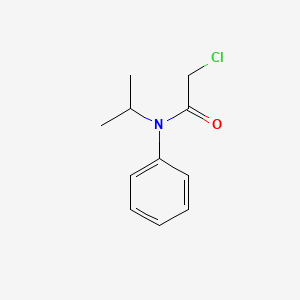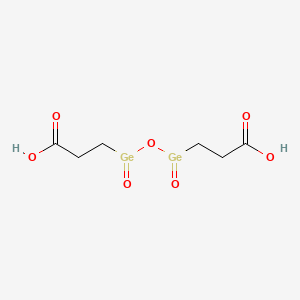
Pterostilben
Übersicht
Beschreibung
Pterostilbene (PTS) is a stilbenoid chemically related to resveratrol . It serves a defensive phytoalexin role in plants . It is found in almonds, various Vaccinium berries (including blueberries), grape leaves and vines, and Pterocarpus marsupium heartwood .
Synthesis Analysis
Pterostilbene can be obtained by biosynthesis . It was extracted and isolated from the heartwood of Pterocarpus marsupium for the first time in 1940 . The existence of polyphenols, such as resveratrol and pterostilbene, in Darakchaava, a famous Indian herbal medicine, was studied by high-performance liquid chromatography .
Molecular Structure Analysis
Pterostilbene is a natural 3,5-dimethoxy analog of resveratrol . This stilbene compound has a strong bioactivity and exists widely in Dalbergia and Vaccinium spp .
Chemical Reactions Analysis
Pterostilbene can be rapidly absorbed and is widely distributed in tissues, but it does not seriously accumulate in the body . Pterostilbene can easily pass through the blood-brain barrier because of its low molecular weight and good liposolubility .
Physical And Chemical Properties Analysis
Pterostilbene is a light cream solid . It has a melting point of 89-92 ºC and an initial boiling point of 420.4±35.0 °C .
Wissenschaftliche Forschungsanwendungen
Chemotherapieprävention bei Krebs
Pterostilben hat sich als ein vielversprechendes, starkes Mittel zur Chemotherapieprävention gegen Krebs erwiesen. Es hemmt die Aktivierung mehrerer Signalwege und -moleküle, die an der Entstehung von Krebs beteiligt sind, wie z. B. COX2, iNOS, GSK-3β, Ras, PI3K/Akt, EGFR und Wnt/β-Catenin. Darüber hinaus unterdrückt es die Expression von VEGF, MMPs und Cyclin D1, die für das Tumorwachstum und die Metastasierung entscheidend sind .
Neuroprotektion
Studien haben gezeigt, dass this compound neuroprotektive Wirkungen besitzt. Es kann helfen, Nervenzellen vor Schäden zu schützen und das Risiko neurodegenerativer Erkrankungen zu verringern .
Antidiabetische Aktivität
This compound wurde für seine antidiabetischen Eigenschaften anerkannt. Es kann helfen, die Insulinsensitivität zu verbessern und Komplikationen im Zusammenhang mit Diabetes zu reduzieren .
Kardioprotektion
Die Verbindung bietet auch kardioprotektive Vorteile, indem sie möglicherweise hohe Cholesterinwerte senkt, Atherosklerose verhindert und vor Bluthochdruck schützt .
Entzündungshemmende und antioxidative Wirkungen
Die entzündungshemmenden und antioxidativen Wirkungen von this compound tragen zu seinem therapeutischen Potenzial bei verschiedenen entzündlichen und oxidativen Stress-bedingten Erkrankungen bei .
Potenzial bei der Behandlung von fibrotischen Erkrankungen
Jüngste Forschungsergebnisse deuten darauf hin, dass this compound ein potenzielles therapeutisches Mittel für fibrotische Erkrankungen sein könnte. Es hat sich gezeigt, dass es die durch Sepsis induzierte Lungenfibrose reduziert .
Management des metabolischen Syndroms
Seine Rolle bei der Behandlung des metabolischen Syndroms wird durch seine anti-obesity und lipid-senkenden Wirkungen hervorgehoben .
Antifungal- und antimikrobielle Wirkungen
This compound besitzt auch antifungale und antimikrobielle Wirkungen, die bei der Behandlung von Infektionen durch verschiedene Krankheitserreger vorteilhaft sein könnten .
Wirkmechanismus
Target of Action
Pterostilbene (PTS), a natural analog of resveratrol, targets several key molecules and pathways in the body. It primarily targets Peroxisome proliferator-activated receptors (PPARs) and sirtuins . These targets play crucial roles in various biological processes, including inflammation, aging, and cancer .
Mode of Action
PTS interacts with its targets in several ways. It acts as a ROS scavenger, neutralizing harmful free radicals and preventing cellular damage linked to chronic diseases . It also inhibits the phosphorylation levels of Janus kinase-2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), thereby attenuating inflammation and apoptosis .
Biochemical Pathways
PTS affects multiple biochemical pathways. It inhibits the transcription factors NFκB and AP-1, leading to the attenuation of downstream pro-inflammatory mediators, including TNF-α . It also inhibits P38 mitogen-activated protein kinase (MAPK) signaling . Furthermore, PTS activates the phosphorylated AMP-activated protein kinase alpha (P-AMPKα)/sirtui1 (Sirt1)/PPARγ coactivator 1-alpha (PGC1α) signal axis, leading to the inhibition of nuclear factor kappa-B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling .
Pharmacokinetics
PTS exhibits superior pharmacokinetic properties compared to other stilbenes. It has better intestinal absorption and elevated hepatic stability than resveratrol . This improved bioavailability confers a superior pharmacokinetic profile and greater anticancer efficacy .
Result of Action
The molecular and cellular effects of PTS’s action are diverse. It inhibits cell proliferation and induces cell death in various types of cancer cells . It also inhibits apoptosis and the release of inflammatory cytokines such as TNF-α, IL-6, and MCP-1 . Moreover, PTS has been reported to sensitize cancer cells to standard chemotherapy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PTS. For instance, PTS is produced by plants as a secondary metabolite that serves to respond to environmental challenges, including UV radiation, drought, fluctuating temperature extremes, grazing pressures, and fungal infections . Furthermore, PTS exhibits environmental instability, particularly its sensitivity to ultraviolet radiation, oxygen, alkaline pH, and elevated temperatures, leading to diminished bioavailability and biological activity .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Pterostilbene exhibits potent biological properties, including anti-inflammatory, antioxidative, and anticancer effects . It interacts with various enzymes and proteins, curbing inflammation at the molecular level by inhibiting the production of pro-inflammatory molecules called cytokines .
Cellular Effects
Pterostilbene influences cell function by modulating gene expression, activating or inhibiting specific genes involved in antioxidant defense, cellular repair, inflammation, and oxidative stress . It also exhibits anti-aging effects by combating oxidative stress, promoting optimal mitochondrial functions, and supporting the growth of new mitochondria .
Molecular Mechanism
Pterostilbene exerts its effects at the molecular level through various mechanisms. It can affect gene expression by activating or inhibiting specific genes involved in antioxidant defense, cellular repair, inflammation, and oxidative stress . It also inhibits the production of pro-inflammatory molecules called cytokines .
Temporal Effects in Laboratory Settings
Pterostilbene has been shown to have robust pharmacodynamic features, including better intestinal absorption and elevated hepatic stability than resveratrol . Over time, it has been observed to have a swift process of absorption, distribution, metabolism, and excretion .
Dosage Effects in Animal Models
In animal models, the effects of Pterostilbene vary with different dosages. Remarkably, even at a high dose of 3,000 mg/(kg·d), no observable toxic side effects were detected in animal subjects .
Metabolic Pathways
The biosynthesis of Pterostilbene is facilitated through the conversion of the amino acids phenylalanine or tyrosine, which are products of the shikimate pathway . These amino acids are converted to coumarate and then to p-coumaroyl-CoA, resulting in the production of precursor stilbenes .
Transport and Distribution
Pterostilbene is characterized by low molecular weight and good liposolubility, allowing it to easily cross the blood-brain barrier . Experiments showed that Pterostilbene can be rapidly absorbed and is widely distributed in the body .
Subcellular Localization
The cellular localization of Pterostilbene fluorescence induced by Plasmopara viticola, the agent of downy mildew, was determined in grapevine leaves of very susceptible, susceptible, and partially resistant genotypes during infection . Striking differences in the localization of Pterostilbene fluorescence induced by P. viticola were observed between the different genotypes .
Eigenschaften
IUPAC Name |
4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11,17H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEUZFDZJKSGMX-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041106 | |
| Record name | Pterostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537-42-8 | |
| Record name | Pterostilbene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pterostilbene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pterostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PTEROSTILBENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26R60S6A5I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B1678236.png)
